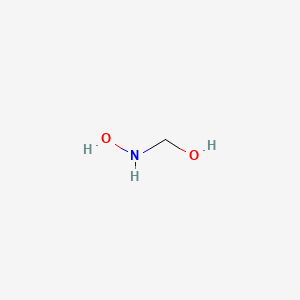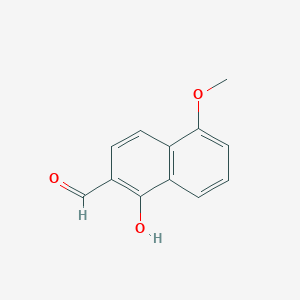
Methanesulfonic acid;naphthalene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid;naphthalene-1,3-diol is a compound that combines methanesulfonic acid and naphthalene-1,3-diol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and other polar solvents It is a derivative of naphthalene, containing two hydroxyl groups at the 1 and 3 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized by the oxidation of dimethyl sulfide with oxygen or nitric acid . Naphthalene-1,3-diol can be prepared by the sulfonation of naphthalene followed by hydrolysis . The combination of methanesulfonic acid and naphthalene-1,3-diol can be achieved through esterification or other suitable chemical reactions under controlled conditions.
Industrial Production Methods
Methanesulfonic acid is produced industrially by the oxidation of dimethyl disulfide with nitric acid, followed by purification . Naphthalene-1,3-diol is produced by the sulfonation of naphthalene using oleum, followed by hydrolysis . The industrial production of methanesulfonic acid;naphthalene-1,3-diol would involve the combination of these two processes.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid;naphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in naphthalene-1,3-diol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring in naphthalene-1,3-diol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid;naphthalene-1,3-diol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid;naphthalene-1,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in naphthalene-1,3-diol can form hydrogen bonds with biomolecules, affecting their structure and function. Methanesulfonic acid can act as a strong acid, catalyzing various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: An organosulfuric acid with similar properties.
Naphthalene-1,3-diol: An aromatic compound with hydroxyl groups at different positions.
p-Toluenesulfonic acid: A similar sulfonic acid used in organic synthesis.
Uniqueness
Methanesulfonic acid;naphthalene-1,3-diol is unique due to its combination of methanesulfonic acid and naphthalene-1,3-diol, providing both acidic and aromatic properties.
Propiedades
Número CAS |
114657-62-4 |
|---|---|
Fórmula molecular |
C12H16O8S2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methanesulfonic acid;naphthalene-1,3-diol |
InChI |
InChI=1S/C10H8O2.2CH4O3S/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;2*1-5(2,3)4/h1-6,11-12H;2*1H3,(H,2,3,4) |
Clave InChI |
QMIRXLSFGGGHSL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(C=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)




![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)


![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)



